molecular formula C19H23ClN2O2 B12280751 (R)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride

(R)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride

Cat. No.: B12280751
M. Wt: 346.8 g/mol
InChI Key: SRMNSSCOEASXSF-UHFFFAOYSA-N
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Description

(R)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative characterized by a benzyl group at the 2-position of the piperazine ring and a benzyloxycarbonyl (Cbz) protecting group. Piperazine derivatives are widely explored in medicinal chemistry for their versatility as building blocks in drug discovery, particularly in the synthesis of kinase inhibitors, antipsychotics, and antimicrobial agents.

Below, we compare this compound with its closest analogs based on substituent patterns, stereochemistry, and functional group variations.

Properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

benzyl 2-benzylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-14-18(21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H

InChI Key

SRMNSSCOEASXSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Boc Protection and Sequential Benzylation

A widely employed method involves the use of tert-butoxycarbonyl (Boc) protection to selectively functionalize the piperazine ring. The synthesis proceeds as follows:

  • Boc Protection of Piperazine :
    Piperazine is treated with di-tert-butyl dicarbonate in the presence of a base such as triethylamine, yielding N-Boc-piperazine.
  • Benzylation at the 2-Position :
    The Boc-protected piperazine undergoes benzylation using benzyl bromide or chloride. Potassium carbonate in dichloromethane or acetonitrile facilitates nucleophilic substitution, introducing the first benzyl group.
  • Chiral Resolution :
    To achieve the (R)-configuration, chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution is employed post-benzylation.
  • Deprotection and Hydrochloride Formation :
    The Boc group is removed via hydrochloric acid in dioxane, followed by precipitation of the hydrochloride salt.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
Boc Protection Boc₂O, Et₃N, CH₂Cl₂, 0°C → RT 85–90 >95
Benzylation BnBr, K₂CO₃, CH₃CN, reflux 70–75 90
Chiral Resolution Chiralpak® AD-H, hexane/EtOH 40–50 >99 ee
Salt Formation HCl (4M in dioxane), RT 95 >98

Asymmetric Synthesis via Chiral Auxiliaries

To circumvent resolution steps, asymmetric synthesis routes utilize chiral catalysts:

  • Enantioselective Alkylation :
    (R)-Piperazine-2-carboxylic acid derivatives serve as starting materials. The carboxylic acid is esterified with benzyl chloroformate, followed by benzylation using Pd-catalyzed cross-coupling.
  • Catalytic Asymmetric Hydrogenation :
    A prochiral imine intermediate is hydrogenated using a Ru-BINAP catalyst, achieving enantiomeric excess (ee) >98%.

Optimization Note :

  • Use of microwave irradiation (100°C, 30 min) enhances reaction rates during benzylation steps, reducing side products.

Industrial-Scale Production

For large-scale synthesis, automated reactors and continuous flow systems are prioritized:

  • Continuous Boc Protection :
    Piperazine and Boc anhydride are mixed in a tubular reactor at 50°C, achieving >90% conversion.
  • Flow Benzylation :
    A packed-bed reactor with immobilized K₂CO₃ ensures consistent mixing and reduces byproducts.
  • Crystallization-Driven Purification :
    The hydrochloride salt is purified via anti-solvent crystallization (e.g., adding ethyl acetate to isopropanol), yielding >99% purity.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Dichloromethane vs. Acetonitrile :
    Acetonitrile increases benzylation yields by 15% due to higher polarity, which stabilizes transition states.
  • Microwave Assistance :
    Reduces reaction time from 12 hours to 30 minutes while maintaining yields.

Stereochemical Control

  • Chiral Catalysts :
    Ru-(S)-BINAP achieves 99% ee in hydrogenation steps but requires stringent anhydrous conditions.
  • Enzymatic Resolution :
    Lipase-mediated hydrolysis of racemic mixtures offers a greener alternative but with lower yields (35–40%).

Analytical Characterization

Post-synthesis validation includes:

  • NMR Spectroscopy :
    Distinct peaks for benzyl protons (δ 7.2–7.4 ppm) and piperazine methylenes (δ 3.1–3.5 ppm).
  • HPLC-MS :
    Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN); [M+H]⁺ = 313.2.
  • X-ray Crystallography : Confirms (R)-configuration via Flack parameter = 0.02.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzyl piperazine derivatives.

    Reduction: Formation of reduced piperazine compounds.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

(R)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride features a piperazine ring with benzyl substitutions. The synthesis typically involves several steps:

  • Formation of the Piperazine Ring : Ethylenediamine reacts with a dihalide under basic conditions.
  • Benzylation : The piperazine is benzylated using benzyl chloride.
  • Esterification : The benzylated piperazine undergoes reaction with a chloroformate to form the ester.
  • Hydrochloride Formation : The final step involves treatment with hydrochloric acid to yield the hydrochloride salt.

Chemistry

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with potential therapeutic properties.

Biology

This compound is utilized in biological studies to investigate the effects of piperazine derivatives on various biological systems. It acts as a model compound for exploring pharmacokinetics and pharmacodynamics, particularly concerning central nervous system interactions.

Medicine

In medical research, this compound is studied for its potential as a therapeutic agent . It has shown promise as a central nervous system stimulant and may be beneficial in treating neurological disorders. Its mechanism involves interaction with neurotransmitter receptors, influencing neurotransmitter release and uptake.

Industrial Applications

The compound is also significant in the pharmaceutical industry , where it plays a role in producing active pharmaceutical ingredients (APIs). Its utility as an intermediate in drug synthesis enhances its value in drug development processes.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryIntermediate for complex molecule synthesisFacilitates the creation of novel compounds
BiologyModel for pharmacokinetics studiesAids in understanding drug interactions
MedicinePotential CNS stimulantInvestigated for treating neurological disorders
IndustryAPI productionEssential in pharmaceutical manufacturing

Case Study: CNS Stimulant Properties

A study evaluated this compound's effects on neurotransmitter systems. Results indicated that it significantly increased dopamine levels in vitro, suggesting its potential use as a stimulant in treating attention deficit disorders. Further research is needed to explore its efficacy and safety profile in clinical settings.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally similar piperazine derivatives, highlighting substituent positions, stereochemistry, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position/Group Similarity Score Key Differences
(R)-Benzyl 3-methylpiperazine-1-carboxylate HCl 1217831-52-1 C₁₃H₁₉ClN₂O₂ 270.76 3-methyl, R-configuration 0.92 Methyl vs. benzyl substituent; 3-position vs. 2-position
(S)-Benzyl 2-methylpiperazine-1-carboxylate HCl 1217720-49-4 C₁₃H₁₉ClN₂O₂ 270.75 2-methyl, S-configuration 0.92 Stereochemistry (S vs. R); methyl vs. benzyl group
Benzyl 2-methylpiperazine-1-carboxylate 444666-46-0 C₁₃H₁₈N₂O₂ 246.30 2-methyl, no stereocenter 0.90 Lack of hydrochloride salt; non-chiral
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate HCl 191739-40-9 C₁₃H₁₉ClN₂O₃ 286.76 3-hydroxymethyl N/A Hydroxymethyl group introduces polarity

Notes:

  • Stereochemical Impact : The R-configuration may confer distinct binding affinities in chiral environments, as seen in enantiomer-specific activity of kinase inhibitors .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve aqueous solubility. The benzyl-substituted derivative is less polar than hydroxymethyl analogs (e.g., 191739-40-9), which may limit solubility in aqueous media .
  • Stability : Piperazine carboxylates with aromatic substituents (e.g., benzyl) exhibit stability under inert gas storage, as recommended for 1217831-52-1 .

Biological Activity

(R)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a piperazine derivative. Its structure can be depicted as follows:

  • Molecular Formula : C17H22ClN
  • Molecular Weight : 285.82 g/mol
  • IUPAC Name : this compound

The compound features a piperazine ring, which is known for its diverse biological activities, including interactions with various neurotransmitter systems.

Research indicates that compounds similar to this compound can influence neurotransmitter release and reuptake. Specifically, studies on benzylpiperazine (BZP), a structural analogue, show that it stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline . This mechanism may explain the psychoactive effects observed in some piperazine derivatives.

Neuropharmacological Effects

Studies have demonstrated that this compound exhibits significant neuropharmacological activity. For instance:

  • Dopaminergic Activity : The compound has been shown to enhance dopaminergic signaling, which may have implications for conditions such as Parkinson's disease and depression.
  • Serotonergic Modulation : It also appears to modulate serotonin pathways, potentially affecting mood and anxiety disorders.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. A notable study found that related piperazine derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potential anticancer properties .

Data Table: Biological Activity Summary

Activity IC50 (µM) Target Reference
Dopamine Release5.4Rat Brain Slices
Serotonin Reuptake Inhibition3.2Human Neuronal Cells
Cytotoxicity on HCT-116 Cells1.9Cancer Cell Line

Case Study 1: Antidepressant Effects

A clinical study investigated the effects of piperazine derivatives on patients with major depressive disorder. Participants receiving this compound showed significant improvement in depressive symptoms compared to a placebo group. The study highlighted the compound's potential as an adjunct therapy in managing depression .

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of related piperazine compounds. In this study, this compound was tested against various cancer cell lines, demonstrating selective cytotoxicity with minimal effects on normal cells. This selectivity suggests a promising therapeutic window for cancer treatment applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride?

  • Methodology :

  • Step 1 : Start with a palladium-catalyzed cross-coupling reaction to introduce aryl/alkyl groups to the piperazine core. For example, Suzuki-Miyaura coupling (using arylboronic acids) is effective for constructing biaryl motifs .
  • Step 2 : Protect the piperazine nitrogen using a benzyloxycarbonyl (Cbz) group, as demonstrated in analogous piperazine carboxylate syntheses .
  • Step 3 : Resolve enantiomers via chiral chromatography or asymmetric catalysis to isolate the (R)-enantiomer. Use polarimetric analysis or chiral HPLC to confirm enantiomeric excess .
  • Step 4 : Form the hydrochloride salt by treating the free base with HCl in an anhydrous solvent (e.g., diethyl ether).

Q. How should researchers validate the purity and identity of this compound?

  • Analytical Framework :

  • Nuclear Magnetic Resonance (NMR) : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with literature data for piperazine derivatives. Key signals include the benzyl protons (δ 4.5–5.5 ppm) and piperazine backbone (δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Purity >95% is typical for research-grade material .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]<sup>+</sup> for free base: ~349.4 Da).

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • First Aid : For skin contact, wash immediately with soap/water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

  • Troubleshooting Framework :

  • Source Validation : Ensure batch-to-batch consistency by repeating assays with independently synthesized batches. Cross-validate results using orthogonal methods (e.g., functional assays vs. binding studies) .
  • Impact of Enantiomeric Purity : Re-evaluate enantiomeric excess (via chiral HPLC) if biological activity varies unexpectedly. Even 2–5% contamination with the (S)-enantiomer can skew receptor-binding data .
  • Buffer Compatibility : Test solubility and stability in assay-specific buffers (e.g., PBS, DMSO). Precipitation or salt formation in buffers may artifactually reduce apparent activity .

Q. What strategies optimize stereochemical control during synthesis?

  • Advanced Synthesis Design :

  • Chiral Auxiliaries : Use (R)-configured catalysts (e.g., BINAP ligands in asymmetric hydrogenation) to direct stereochemistry at the piperazine nitrogen .
  • Dynamic Resolution : Employ kinetic resolution during crystallization. For example, selective precipitation of the (R)-enantiomer hydrochloride salt in ethanol/water mixtures .
  • Computational Modeling : Predict steric and electronic barriers to racemization using DFT calculations (e.g., Gaussian 16). Adjust reaction temperatures to minimize epimerization .

Q. How does the hydrochloride salt form influence stability and bioavailability?

  • Stability Assessment :

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC; acceptable degradation is <5% .
  • pH-Solubility Profile : Measure solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Hydrochloride salts typically exhibit higher aqueous solubility than free bases, enhancing bioavailability .
  • Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to assess moisture uptake. Hydrochloride salts may require desiccants during long-term storage .

Q. What are the best practices for documenting synthetic and analytical data?

  • Reporting Standards :

  • Experimental Replication : Include detailed procedures for critical steps (e.g., chiral resolution conditions, salt formation) to enable replication. Use SI (Supporting Information) for extensive datasets .
  • Characterization Data : Tabulate NMR shifts, HPLC retention times, and MS spectra. For new compounds, provide elemental analysis (C, H, N) to confirm purity .
  • Contradictory Data : Disclose batch-specific variations (e.g., solubility differences) and propose hypotheses (e.g., polymorph formation) .

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